
2H-chromen-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2H-chromen-5-amine” is an important class of heterocyclic compounds . It has a molecular weight of 147.18 and its IUPAC name is this compound .
Synthesis Analysis
The synthesis of this compound involves several routes . For instance, one method involves the use of imine and isocyanide in iPrOH .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C9H9NO . The InChI code for this compound is 1S/C9H9NO/c10-8-4-1-5-9-7 (8)3-2-6-11-9/h1-5H,6,10H2 .
Chemical Reactions Analysis
This compound can undergo various chemical reactions. For example, it can be used in the preparation of critical polyfunctionalized heterocyclic systems .
Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It is stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C .
Applications De Recherche Scientifique
Synthesis and Cyclization of 2H-Chromene Compounds : 2H-Chromenes can be synthesized from salicylaldehydes and vinylboronic acids using catalytic reactions, showing potential for convenient incorporation of various components in organic synthesis (Wang & Finn, 2000).
Development of TGF-β Receptor Inhibitors : 2H-Chromene derivatives synthesized from salicylaldehyde and potassium vinylic borates are part of ongoing projects to develop inhibitors for TGF-β receptors, indicating potential applications in medicinal chemistry (Fei Liu, Todd Evans, & B. Das, 2008).
Creation of 2H-Chromenylphosphonates : 2-Perfluoroalkyl 2H-chromenylphosphonates are synthesized via cycloaddition of 2-hydroxybenzaldehydes and phosphonate, providing insights into efficient synthesis methods with potential applications in material science and chemistry (Blazej Duda, S. Tverdomed, & G. Röschenthaler, 2011).
Fluorescence Properties in Luminescence Probes : Certain chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one derivatives, synthesized using 2H-chromen-2-ones, exhibit high fluorescence quantum yields, suggesting their value in luminescence or fluorescence probes (Xue‐Cheng Liu et al., 2014).
Synthesis of Chromenes and Dihydroquinolines : A one-step reaction of salicylaldehydes with amines and alkenyl boronic acids forms 2H-chromenes, applied in the concise synthesis of tocopherol analogs, indicating potential in the synthesis of biologically active compounds (Nicos A Petasis & Alexey Butkevich, 2009).
Anti-Microbial and Cytotoxic Applications : Novel urea derivatives containing 2H-chromene structures show significant anti-microbial activity and cytotoxicity, indicating their potential in pharmaceutical applications (B. Shankar et al., 2017).
Photochromic Properties in Ophthalmic Lenses : A thieno-2H-chromene α-amino acid derivative exhibits good photochromic properties, suggesting possible applications in ophthalmic lenses (M. Queiroz et al., 2005).
Catalysis in 2H-Chromene Synthesis : Catalytic methodologies for 2H-chromene synthesis are diverse, including metal catalysis and metal-free Bronsted and Lewis acid/base catalysis, highlighting the structural importance in organic synthesis and chemical biology (N. Majumdar et al., 2015).
Safety and Hazards
Orientations Futures
2H-chromen-5-amine, as part of the 2H/4H-chromene class of compounds, has numerous exciting biological activities, such as anticancer, anticonvulsant, antimicrobial, anticholinesterase, antituberculosis, and antidiabetic activities . This makes it a promising area for future research and development of potent leads for promising biological activities .
Mécanisme D'action
Target of Action
2H-chromen-5-amine, a type of chromene, is an important oxygen heterocycle Chromenes, in general, have been found to interact with a variety of biological targets due to their aromatic, planar, and lipophilic nature .
Mode of Action
It is known that the 2h-chromen-2-one ring can interact with different biological antigens because of its aromatic, planar, and lipophilic nature . The lactone group of coumarin enables the molecule to form strong polar bonds, such as hydrogen bonds with acetylated protein targets .
Biochemical Pathways
Chromenes have been found to exhibit various biological activities, including anticancer, anticonvulsant, antimicrobial, anticholinesterase, antituberculosis, and antidiabetic activities . These activities suggest that this compound may affect multiple biochemical pathways.
Pharmacokinetics
The compound’s molecular weight of 14718 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
Chromenes have been found to exhibit various biological activities, suggesting that this compound may have similar effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as light, temperature, and pollution could potentially alter the compound’s action . .
Analyse Biochimique
Biochemical Properties
It is known that this compound is an important oxygen heterocycle, widely existing in natural products, pharmaceutical agents, and biologically relevant molecules . It has been used broadly in materials science and organic synthesis
Cellular Effects
It is known that similar compounds, such as 2,2-dimethyl-2H-chromene derivatives, have exhibited antifungal activity against nine phytopathogenic fungi in vitro . This suggests that 2H-chromen-5-amine may also have significant effects on various types of cells and cellular processes.
Temporal Effects in Laboratory Settings
It is known that similar compounds, such as 2,2-dimethyl-2H-chromene derivatives, have shown antifungal activity at a concentration of 50 μg/mL . This suggests that this compound may also exhibit changes in its effects over time in laboratory settings.
Propriétés
IUPAC Name |
2H-chromen-5-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c10-8-4-1-5-9-7(8)3-2-6-11-9/h1-5H,6,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNFDPPXBBMFDMF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC2=C(C=CC=C2O1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20663631 |
Source


|
| Record name | 2H-1-Benzopyran-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20663631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
170729-16-5 |
Source


|
| Record name | 2H-1-Benzopyran-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20663631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Bicyclo[4.2.0]octa-4,7-diene-1-carbonitrile, 2-ethoxy-4,7-dimethyl-, (1alpha,2ba,6alpha)- (9CI)](/img/no-structure.png)
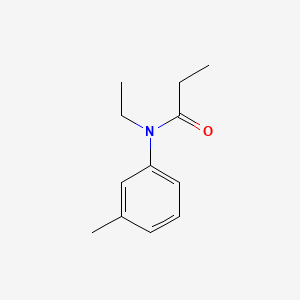
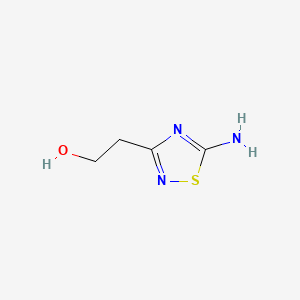
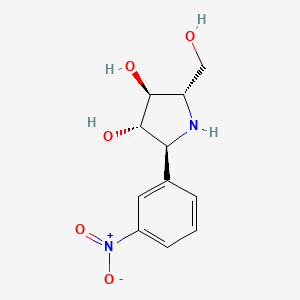

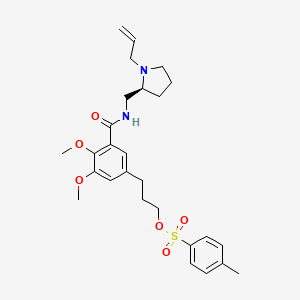
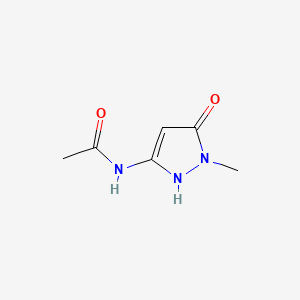
![2-(Methylthio)-1H-benzo[d]imidazol-4-amine](/img/structure/B574889.png)
